molecular formula C17H17N3O B2889361 1-(prop-2-en-1-yl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one CAS No. 876887-69-3

1-(prop-2-en-1-yl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one

Cat. No.: B2889361
CAS No.: 876887-69-3
M. Wt: 279.343
InChI Key: SJLVCFKLFKCFOD-UHFFFAOYSA-N
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Description

1-(prop-2-en-1-yl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a heterocyclic compound featuring a benzodiazole core fused with a pyrrolidin-2-one moiety. The benzodiazole ring is substituted with a propargyl (prop-2-yn-1-yl) group, while the pyrrolidin-2-one nitrogen is functionalized with an allyl (prop-2-en-1-yl) group. Benzodiazoles are pharmacologically significant due to their bioactivity, including antimicrobial, anticancer, and antioxidant properties . Structural analogs of this compound, such as those with benzimidazole or triazole substituents, have been studied for their synthetic versatility and applications in drug discovery .

Properties

IUPAC Name

1-prop-2-enyl-4-(1-prop-2-ynylbenzimidazol-2-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-3-9-19-12-13(11-16(19)21)17-18-14-7-5-6-8-15(14)20(17)10-4-2/h2-3,5-8,13H,1,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLVCFKLFKCFOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(prop-2-en-1-yl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product at a commercial scale .

Chemical Reactions Analysis

Types of Reactions: 1-(prop-2-en-1-yl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(prop-2-en-1-yl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(prop-2-en-1-yl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The propargyl group (sp-hybridized) in the target compound may enhance π-orbital interactions compared to allyl (sp²) or methoxyphenyl groups in analogs . Thioxo-oxadiazole and triazole substituents in analogs (e.g., ) contribute to antioxidant or antimicrobial activities, suggesting the target compound’s benzodiazole-pyrrolidinone scaffold could be tuned for similar effects .

Synthetic Accessibility: Propargyl and allyl groups are typically introduced via alkylation reactions using propargyl bromide or allyl halides, as seen in benzodiazole derivatives . Polystyrene-supported reagents () and palladium-catalyzed cross-coupling () are viable methods for synthesizing triazole- or enone-containing analogs, though the target compound’s synthesis remains underexplored .

Pharmacological Potential: Pyrrolidin-2-one derivatives with electron-withdrawing groups (e.g., chloro-hydroxyphenyl in ) exhibit enhanced antioxidant activity, implying that the target compound’s allyl-propargyl motif may offer unique redox properties . Benzimidazole analogs () often target enzymes like kinase or topoisomerase, suggesting the benzodiazole core in the target compound could be optimized for similar interactions .

Crystallographic and Computational Insights

  • SHELX System : Structural refinement tools like SHELXL () and visualization software Mercury () are critical for analyzing molecular conformations and intermolecular interactions in analogs .
  • The absence of crystallographic data for the target compound highlights a gap in understanding its binding modes and stability compared to structurally characterized analogs like those in or 6.

Biological Activity

1-(prop-2-en-1-yl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a complex organic compound that incorporates both pyrrolidine and benzimidazole moieties. Its structural characteristics suggest potential biological activities that merit thorough investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a prop-2-en-1-yl group and a benzimidazole derivative containing a prop-2-yn-1-yl side chain. The molecular formula is C15H16N4C_{15}H_{16}N_{4}, and it has a molecular weight of approximately 252.31 g/mol.

Property Value
Molecular FormulaC15H16N4
Molecular Weight252.31 g/mol
LogP1.669
SolubilitySoluble in DMSO

Biological Activity Overview

The biological activities of compounds containing benzimidazole and pyrrolidine structures have been extensively documented, indicating various pharmacological effects:

Antiproliferative Activity

Research has shown that derivatives of benzimidazole exhibit significant antiproliferative effects against different cancer cell lines. For instance, compounds similar to our target have demonstrated activity against breast cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Benzimidazole derivatives are known for their antimicrobial properties. Studies indicate that the incorporation of specific substituents can enhance activity against Gram-positive and Gram-negative bacteria .

Antiviral Effects

Certain benzimidazole derivatives have shown promise as antiviral agents, particularly against HIV and other viruses through inhibition of viral replication .

Anti-inflammatory Properties

Compounds with similar structures have been reported to exhibit anti-inflammatory effects by inhibiting key inflammatory pathways, making them potential candidates for treating inflammatory diseases .

The mechanisms underlying the biological activities of this compound are likely multifaceted:

  • Inhibition of Enzymatic Activity : The compound may inhibit various enzymes involved in cancer progression and inflammation.
  • Interaction with DNA : Similar compounds have been shown to intercalate with DNA, disrupting replication processes.
  • Modulation of Cell Signaling Pathways : The compound might affect signaling pathways related to cell survival and proliferation.

Case Studies

Several studies provide insight into the biological efficacy of compounds related to our target:

Study 1: Anticancer Activity

A study published in the Journal of Molecular Structure explored the anticancer properties of benzimidazole derivatives, revealing that modifications at the nitrogen positions significantly enhanced cytotoxicity against human cancer cell lines .

Study 2: Antimicrobial Efficacy

Research conducted on various benzimidazole derivatives demonstrated broad-spectrum antimicrobial activity. The study highlighted that structural modifications could lead to improved potency against resistant strains of bacteria .

Study 3: Anti-inflammatory Effects

A recent investigation into the anti-inflammatory effects of pyrrolidine-based compounds indicated their potential in reducing inflammation markers in vitro, suggesting therapeutic applications in inflammatory diseases .

Q & A

Q. Critical Parameters :

  • Solvent polarity (THF vs. DMF) affects reaction rates.
  • Catalysts (e.g., Pd/C for hydrogenation) must be moisture-free.
  • Temperature control (±5°C) minimizes side reactions.

Reference : Synthetic steps for analogous benzodiazole-pyrrolidinones are detailed in and , emphasizing catalyst selection and reaction optimization .

How can structural discrepancies in NMR or crystallographic data be resolved?

Advanced Research Question
Discrepancies in spectral data (e.g., unexpected splitting in 1^1H-NMR or ambiguous NOESY correlations) may arise from:

  • Conformational flexibility : The pyrrolidinone ring adopts multiple chair/boat conformations.
  • Tautomerism : The benzodiazole nitrogen may protonate under acidic conditions, altering resonance.

Q. Methodological Resolution :

  • Use variable-temperature NMR to identify dynamic equilibria.
  • Perform X-ray crystallography (as in and ) to confirm solid-state conformation.
  • Compare computed (DFT) vs. experimental spectra to validate tautomeric forms.

Example : highlights crystallographic analysis for resolving stereochemical ambiguities in similar heterocycles .

What in vitro assays are suitable for evaluating its biological activity, and how should controls be designed?

Basic Research Question
For pharmacological screening:

  • Antimicrobial Activity : Follow CLSI guidelines using broth microdilution (MIC determination) against Gram-positive/negative strains.
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control.

Q. Key Controls :

  • Solvent controls (DMSO ≤0.1% v/v) to rule out vehicle toxicity.
  • Reference compounds (e.g., cisplatin for anticancer assays).

Reference : and describe antimicrobial and antitumor assay protocols for benzimidazole derivatives .

How can computational modeling predict its reactivity or target interactions?

Advanced Research Question
Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, GPCRs). The benzodiazole and pyrrolidinone groups often bind ATP pockets.
MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER).

Q. Key Parameters :

  • Partial charges assigned via RESP/AM1-BCC.
  • Solvation models (e.g., TIP3P) to mimic physiological conditions.

Reference : and highlight molecular modeling for pyrazole and benzimidazole derivatives .

How to address contradictions in reported bioactivity across studies?

Advanced Research Question
Conflicting bioactivity data (e.g., IC₅₀ variations) may stem from:

  • Assay variability : Differences in cell passage number, serum concentration, or incubation time.
  • Compound stability : Degradation under storage (e.g., light exposure, hydrolysis).

Q. Troubleshooting :

  • Validate purity via HPLC (C18 column, acetonitrile/water gradient).
  • Replicate assays in orthogonal systems (e.g., enzymatic vs. cell-based).

Reference : and discuss stability challenges for benzodiazole derivatives under oxidative conditions .

What analytical techniques are critical for characterizing its stability and degradation products?

Basic Research Question

  • HPLC-MS : Monitor degradation under stress conditions (pH 1–13, 40–80°C).
  • LC-QTOF : Identify degradants via high-resolution mass spectrometry.
  • FTIR : Track functional group changes (e.g., carbonyl loss in pyrrolidinone).

Example : and outline stability studies for oxadiazole and pyrrolidinone derivatives .

How to optimize reaction yields when scaling up synthesis?

Advanced Research Question
Low yields during scale-up often result from:

  • Mass transfer limitations : Use high-shear mixing or flow chemistry.
  • Exothermic reactions : Implement jacketed reactors with precise temperature control.

Q. Optimization Strategies :

  • Design of Experiments (DoE) to test factors like stoichiometry, solvent volume, and catalyst loading.
  • Inline FTIR or Raman spectroscopy for real-time reaction monitoring.

Reference : and discuss scalability challenges for multi-step syntheses .

What safety protocols are essential for handling its alkyne and alkene substituents?

Basic Research Question

  • Alkyne Hazards : Propargyl groups are explosive under peroxidation. Store under nitrogen, avoid metal catalysts.
  • Alkene Hazards : Allyl derivatives are flammable. Use spark-proof equipment.

First Aid : Follow and guidelines for exposure (e.g., skin contact: wash with 10% ethanol/water) .

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